molecular formula C20H25N3O5 B2513068 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034524-17-7

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2513068
CAS No.: 2034524-17-7
M. Wt: 387.436
InChI Key: NJTFWPWOMYYIOY-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound with the CAS Registry Number 2034524-17-7 . Its molecular formula is C20H25N3O5, and it has a molecular weight of approximately 387.43 g/mol . This urea derivative features a complex structure incorporating a 3-methoxyazetidine group and a 3,4,5-trimethoxyphenyl group . The compound has a topological polar surface area of about 81.3 Ų . As a urea derivative, this compound belongs to a class of molecules that have been investigated in various pharmaceutical and biological contexts. Scientific literature indicates that structurally related urea compounds have shown potential as inhibitors for various biological targets, such as kinase enzymes involved in inflammatory and metabolic diseases , or human chitinases implicated in chronic inflammatory and fibrotic disorders . Other urea derivatives have also been explored for their potent inhibitory activity in systems like the complement pathway . This product is intended for research purposes such as in vitro biological screening, assay development, and as a reference standard in analytical studies. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with care, following appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-25-16-11-23(12-16)15-7-5-13(6-8-15)21-20(24)22-14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,16H,11-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTFWPWOMYYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the azetidine ring using methyl iodide in the presence of a base.

    Coupling with Phenyl Groups: The azetidine derivative is then coupled with 4-bromoaniline and 3,4,5-trimethoxyphenyl isocyanate under suitable conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing substituent effects, core scaffolds, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents/R Groups Biological Activity/Notes Reference
Target Compound (2034524-17-7) Urea 4-(3-Methoxyazetidin-1-yl)phenyl, 3,4,5-TMP Hypothesized antiproliferative activity
1-(4-Chlorobenzoyl)-3-(3,4,5-TMP)-urea (N/A) Urea 4-Chlorobenzoyl, 3,4,5-TMP Synthesized as a kinase inhibitor analog
(E)-3-(4-(Phenylethynyl)phenyl)-1-TMP-propen-1-one (N/A) Chalcone Phenylethynyl, 3,4,5-TMP Antiproliferative (IC₅₀: 0.5–2.5 μM vs. HeLa)
5f (1-(2,4-Difluorophenyl)-3-(pyridin-3-yl-TMP)urea) Urea 2,4-Difluorophenyl, pyridin-3-yl-TMP Enhanced cytotoxicity vs. MCF-7 cells
LDN-214117 (N/A) Piperazine Pyridinyl, 3,4,5-TMP ALK2 inhibitor; targets BMP/TGF-β pathways
1-(3,4,5-TMP)-1,3,4-oxadiazole derivative (N/A) Oxadiazole 3,4,5-TMP, dichlorophenyl Anticandidate for agrochemical applications

Key Findings

Substituent Effects on Urea Scaffolds :

  • The target compound ’s 3-methoxyazetidine group may improve solubility and bioavailability compared to bulkier substituents like chlorobenzoyl (e.g., compound 158 in ).
  • Electron-withdrawing groups (e.g., 2,4-difluorophenyl in 5f ) enhance cytotoxicity in urea derivatives, likely by increasing membrane permeability .

Core Scaffold Variations: Chalcone hybrids (e.g., ) exhibit potent antiproliferative activity but lack the urea linkage, suggesting divergent mechanisms (e.g., tubulin inhibition vs. kinase targeting). Piperazine-based LDN-214117 demonstrates that non-urea scaffolds with TMP groups can target kinase pathways (e.g., ALK2 inhibition), highlighting scaffold versatility .

Trimethoxyphenyl (TMP) Role :

  • The TMP group is critical across all compounds for binding to hydrophobic pockets in targets like tubulin or kinases. Its methoxy groups enhance π-π stacking and hydrogen bonding .

Synthetic Accessibility :

  • Urea derivatives (e.g., ) are typically synthesized via carbodiimide-mediated coupling, while chalcones () use Claisen-Schmidt condensations. The azetidine moiety in the target compound likely requires specialized ring-forming steps .

Research Implications and Limitations

  • Gaps in Data : Direct biological data for the target compound are absent in the evidence; its activity is inferred from structural analogs.
  • Contradictions: While TMP is a common anticancer motif, its presence in non-cytotoxic agents (e.g., ALK2 inhibitors like LDN-214117 ) underscores the importance of scaffold-specific effects.
  • Future Directions : Comparative studies on azetidine vs. piperidine/pyrrolidine substituents, and head-to-head assays of urea vs. chalcone cores, are needed to validate structure-activity relationships.

Biological Activity

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H25N3O5
  • Molecular Weight : 375.44 g/mol
  • CAS Number : 2034524-17-7

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxy Groups : Methoxy-substituted phenyl groups are introduced via nucleophilic substitution.
  • Urea Formation : The final step involves the reaction of an intermediate with an isocyanate to form the urea linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The methoxy groups may enhance solubility and bioavailability, allowing for better interaction with biological systems. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and pain perception.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Antioxidant Activity : The compound demonstrated significant free radical scavenging ability.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in inflammatory pathways.
StudyFindings
Study 1Inhibition of COX-2 enzyme with IC50 = 15 µM
Study 2Scavenging activity against DPPH radicals (EC50 = 25 µM)

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Pain Management : A study evaluated its effects on pain models in rodents, showing a significant reduction in pain responses comparable to standard analgesics.
  • Anti-inflammatory Effects : Research indicated that the compound reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this urea derivative:

CompoundStructureBiological Activity
Compound ASimilar urea structureModerate anti-inflammatory
Compound BLacks methoxy groupsLow solubility and bioactivity

Q & A

Q. What synthetic strategies are recommended for preparing 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea, and how can yield/purity be optimized?

  • Methodological Answer : The synthesis involves multi-step routes, starting with functionalization of the azetidine and trimethoxyphenyl precursors. Key steps include:
  • Azetidine Ring Formation : Cyclization of 3-methoxyazetidine intermediates under dehydrating conditions (e.g., using POCl₃ or Burgess reagent) .
  • Urea Linkage : Coupling of 4-(3-methoxyazetidin-1-yl)aniline with 3,4,5-trimethoxyphenyl isocyanate in anhydrous DMF or THF at 0–5°C to minimize side reactions .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization tips:
  • Control reaction temperature to prevent azetidine ring opening.
  • Use triethylamine as a base to neutralize HCl byproducts during urea formation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm for N-CH₂-O), methoxy groups (δ 3.7–3.9 ppm), and urea NH (δ 8.2–9.0 ppm, broad) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and absence of isocyanate peaks (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify pharmacophoric groups in this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the azetidine (e.g., replacing 3-methoxy with hydroxy or alkyl groups) or trimethoxyphenyl (e.g., demethylation or halogen substitution) .
  • Biological Testing : Compare antiproliferative (MTT assay) or antimicrobial (MIC against S. aureus and C. albicans) activities of analogs .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., same cell lines, serum concentration, incubation time) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding factors (e.g., impurity interference) .

Q. How can X-ray crystallography validate the molecular conformation of this compound, and which software is recommended for refinement?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol) .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with CCDC deposition (e.g., check R-factor <5%) .

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